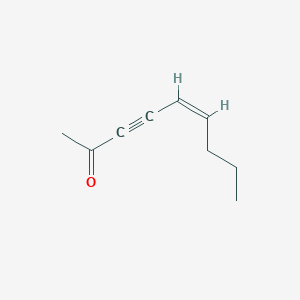
5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester
Übersicht
Beschreibung
5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester is an intermediate in the biosynthesis of Ochratoxin A, toxic metabolite from aspergillus orchraceus.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Research on chromane derivatives, closely related to 5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester, has led to the synthesis and structural study of similar compounds. These studies, like the work by Ciolkowski et al. (2009), involve confirming the structures of synthesized compounds using IR, NMR spectroscopy, mass spectrometry, and elemental analysis. The X-ray analysis reveals specific atomic positions, aiding in understanding the molecular conformation in solutions (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).
Chemical Transformations and Derivatives
The compound's derivatives have been the subject of research, as demonstrated by Philipp and Jirkovsky (1979). They explored the synthesis of various derivatives, highlighting the compound's versatility in chemical transformations. These derivatives have potential applications in diverse fields, ranging from medicinal chemistry to material science (Philipp & Jirkovsky, 1979).
Enzymatic Resolution and Chirality
Research into the enzymatic resolution of methyl esters of compounds similar to 5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester, like the work by Ferorelli et al. (2001), has shown moderate enantioselectivities. This research is crucial for developing methods to obtain enantiomerically pure compounds, which are important in creating specific drug molecules (Ferorelli, Franchini, Loiodice, Perrone, Scilimati, Sinicropi, & Tortorella, 2001).
Potential Applications in Agriculture and Pharmacology
An example of a practical application is demonstrated in the research by Zhang et al. (2019). They explored the use of Bacillus cereus WZZ006 strain in the synthesis of indoxacarb intermediate, a compound closely related to 5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester. This study showcases the potential for biocatalytic processes in agriculture and pharmacology (Zhang, Zhang, Cheng, Xia, Zheng, & Wang, 2019).
Eigenschaften
IUPAC Name |
methyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO5/c1-5-3-6-8(13)4-7(11(15)17-2)10(14)9(6)12(16)18-5/h4-5,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZOHNVDFUPEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)



![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)


![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)




![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)